molecular formula C10H21NO B032324 1,2,2,6,6-Pentamethylpiperidin-4-ol CAS No. 2403-89-6

1,2,2,6,6-Pentamethylpiperidin-4-ol

Cat. No. B032324
CAS RN: 2403-89-6
M. Wt: 171.28 g/mol
InChI Key: NWHNXXMYEICZAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,2,2,6,6-Pentamethylpiperidin-4-ol often involves strategies aimed at constructing spiropiperidines and other piperidine derivatives. These methodologies typically include the formation of the spiro-ring on a preformed piperidine ring or vice versa. For instance, Griggs et al. (2018) discussed strategies for synthesizing spiropiperidines, highlighting methods used for constructing 2-, 3-, and 4-spiropiperidines, which are crucial for drug discovery projects (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

The molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol plays a significant role in its reactivity and properties. The analysis of such compounds often focuses on the understanding of the three-dimensional arrangement and its implications on biological activity. The structural analysis is deeply rooted in the synthesis approaches and the inherent stability offered by the piperidine framework.

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are pivotal in creating a variety of biologically active compounds. The versatility of these reactions allows for the modification of the piperidine core to enhance its properties. For example, the synthesis and transformation of cyclic β-amino acids through metathesis reactions demonstrate the utility of piperidine derivatives in accessing functionalized compounds with significant biological relevance (Kiss, Kardos, Vass, & Fülöp, 2018).

Scientific Research Applications

Catalytic Applications

PMP has been identified as a hydride donor in palladium-catalyzed polyene cyclizations, where it, alongside 1,4-dioxane, contributes to the suppression of competing hydride transfers. This feature enhances the yield of the cyclization process, underscoring its utility in complex organic synthesis (Lau, Andersen, & Keay, 2001).

Fluorescent Chemosensors

PMP derivatives have been engineered to function as fluorescent chemosensors, exhibiting "on-off" switching capabilities over a wide pH scale. This characteristic enables their use in detecting pH changes within a given environment, demonstrating the compound's versatility in sensor technology (Bojinov, Simeonov, & Georgiev, 2008).

Polymer Stabilization

In the realm of materials science, novel polymerizable hindered amine light stabilizers (HALS) based on PMP have been synthesized. These stabilizers, when copolymerized with ethylene or propylene, significantly enhance the light stability of the resultant polymers. This application highlights PMP's role in extending the lifespan of polymeric materials (Wilén, Auer, Stranden, Näsman, Rotzinger, Steinmann, King, Zweifel, & Drewes, 2000).

Surface Modification and Photostabilization

PMP derivatives have been utilized for surface modification and photostabilization of low-density polyethylene films. The introduction of PMP-derived groups onto polyethylene films enhances their photo-stability, indicating the compound's potential in improving material properties (Mosnáček, Bertoldo, Kósa, Cappelli, Ruggeri, Lukáč, & Ciardelli, 2007).

Metal-Free Hydrogen Activation

PMP, in combination with specific Lewis acids, has been shown to facilitate the metal-free activation of hydrogen. This process results in the heterolytic splitting of dihydrogen, a reaction fundamental to various applications in synthetic chemistry and catalysis (Jiang, Blacque, Fox, & Berke, 2011).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHNXXMYEICZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3044411
Record name 1,2,2,6,6-Pentamethylpiperidin-4-ol
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Molecular Weight

171.28 g/mol
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Product Name

1,2,2,6,6-Pentamethylpiperidin-4-ol

CAS RN

2403-89-6
Record name 1,2,2,6,6-Pentamethyl-4-piperidinol
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Record name 4-Piperidinol, 1,2,2,6,6-pentamethyl-
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Record name 4-Piperidinol, 1,2,2,6,6-pentamethyl-
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Record name 1,2,2,6,6-Pentamethylpiperidin-4-ol
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Record name 1,2,2,6,6-pentamethylpiperidin-4-ol
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Record name 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL-
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Synthesis routes and methods I

Procedure details

tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-52” from Asahi Denka Kogyo K.K.), tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-57” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-62” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-67” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-63” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-68” from Asahi Denka Kogyo K.K.),
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Synthesis routes and methods II

Procedure details

A mixture of 18 grams of commercially available 2, 2, 6, 6-tetramethyl-4-hydroxypiperidine, 18 grams of an aqueous solution containing 37% of formaldehyde and 4 milliliters of formic acid containing 1% water is placed in a 100-ml., round-bottomed flask and heated on a steam bath for 7 hours. The contents are cooled, made basic with sodium hydroxide and extracted with ether. The ether extract is dried using anhydrous magnesium sulfate and the ether evaporated. The residue, a white solid, is purified by sublimation at 90°C. at 0.05 torr. The purified 1, 2, 2, 6, 6-pentamethyl-4-hydroxypiperidine has a melting point of 70°-71°C.
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Synthesis routes and methods III

Procedure details

1,2,2,6,6-pentamethyl-4-piperidinol was synthesized upon reductive-amination of 2,2,6,6-tetramethy-4-piperidinol. A mixture of 2,2,6,6-tetranmethyl-4-piperidinol (3.55 g, 0.02 M), 37% formalin (3.3 mL) and 1 mL formic acid was heated under a reflux condenser on the steam bath for 5 h. The reaction mixture was made basic with (1.0 M) potassium hydroxide solution and the product was extracted with ether (5×50 mL). The combined extract was washed with saturated solution of potassium carbonate (2×20 mL) and dried over anhydrous magnesium sulfate and finally the solvent was evaporated under vacuum. The residue was then sublimed at 0.05 mm, bath temperature 85° C. The white sublimate weighed 3.5 g to give 91% yield, mp=72-74° C.
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Synthesis routes and methods IV

Procedure details

1,2,2,6,6-pentamethy-4-piperidinol was synthesized upon reductive-amination of 2,2,6,6-tetramethy-4-piperidinol. A mixture of 2,2,6,6-tetramethyl]-piperidinol (3.55 g, 0.02 M), 37% formalin (3.3 mL) and 1 mL formic acid was heated under a reflux condensor on the steam bath for 5 h. The reaction mixture was made basic with (1.0 M) potassium hydroxide solution and the product was extracted with ether (5×50 mL). The combined extract was washed with saturated solution of potassium carbonate (2×20 mL) and dried over anhydrous magnesium sulfate and finally the solvent was evaporated under vacuum. The residue was then sublimed at 0.05 mm, bath temperature 85° C. The white sublimate weighed 3.5 g to give 91% yield, mp=72-74° C.
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